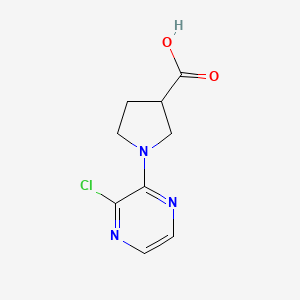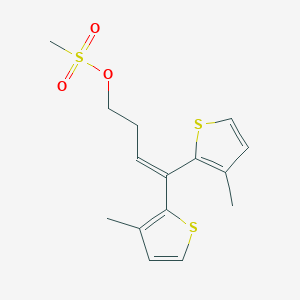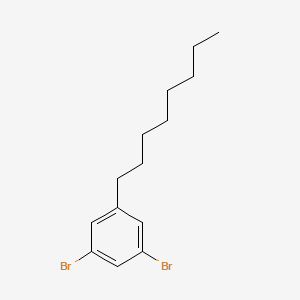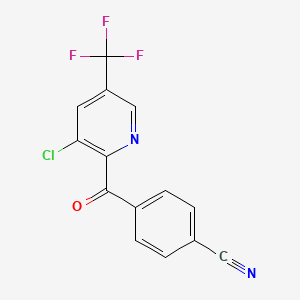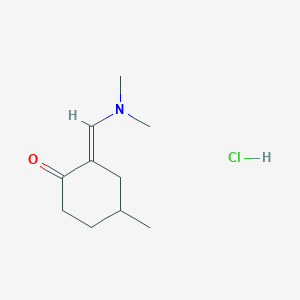
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Synthesis of Heterocycles
The compound serves as a building block for synthesizing a wide array of heterocyclic compounds. These include acyclic, carbocyclic, and five- and six-membered heterocycles. The versatility of this compound allows for the creation of a broad range of heterocyclic and fused heterocyclic derivatives, which are of significant interest due to their biological activities .
Biomedical Applications
Due to its ability to form various biologically active heterocyclic compounds, this compound has potential applications in biomedical research. It can lead to the development of new classes of drugs and therapeutic agents, particularly those targeting specific diseases or conditions .
Antineoplastic Agents
One specific biomedical application is in the synthesis of hydroxymethylated isoflavonoids, which show promise as antineoplastic agents. The compound is used in the Mannich aminomethylation of isoflavonoids, leading to the creation of substances that could potentially inhibit cancer cell proliferation .
Prostate Cancer Research
The compound’s derivatives have shown inhibitory potency in prostate cancer cell proliferation assays. This suggests that it could be used to develop new treatments or drugs aimed at combating prostate cancer .
Synthesis of Fluoroquinolines
Fluoroquinolines are a class of compounds with various pharmaceutical and medicinal applications. The compound can be used to prepare dimethylamino methylene derivatives, which are precursors in the synthesis of fluoroquinolines .
Preparation of Pyrazole Derivatives
Pyrazole derivatives have a range of applications, including as pharmaceuticals and agrochemicals. The compound can be utilized in the preparation of these derivatives, showcasing its role in the synthesis of compounds with practical applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8-4-5-10(12)9(6-8)7-11(2)3;/h7-8H,4-6H2,1-3H3;1H/b9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEAXRWNJDCRDE-BXTVWIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






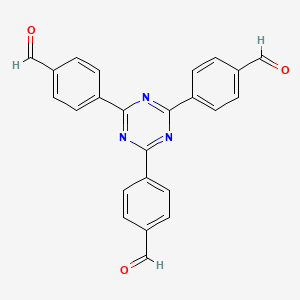
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
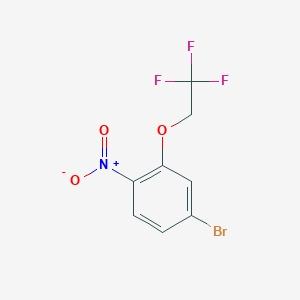

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
